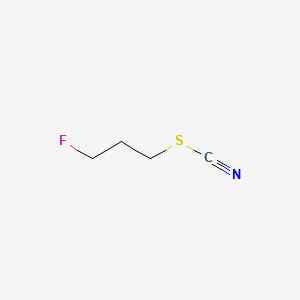
3-Fluoropropyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl thiocyanate is an organic compound that features a fluorine atom attached to a propyl chain, which is further bonded to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl thiocyanate can be synthesized through a two-step radiosynthesis process. Initially, 3-bromopropyl thiocyanate is reacted with potassium fluoride to produce this compound . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale chemical reactors to ensure efficient and high-yield synthesis. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropropyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form corresponding sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used in substitution reactions with this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Produced via oxidation reactions.
Scientific Research Applications
3-Fluoropropyl thiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoropropyl thiocyanate involves its interaction with nucleophiles and oxidizing agents. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of sulfonamides. Additionally, the compound can be oxidized to form sulfonyl derivatives, which may interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
3-Bromopropyl Thiocyanate: A precursor in the synthesis of 3-fluoropropyl thiocyanate.
3-Chloropropyl Thiocyanate: Another halogenated thiocyanate with similar reactivity.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its brominated and chlorinated counterparts . This makes it particularly valuable in radiolabelling applications for PET imaging .
Properties
CAS No. |
408-00-4 |
|---|---|
Molecular Formula |
C4H6FNS |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
3-fluoropropyl thiocyanate |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-7-4-6/h1-3H2 |
InChI Key |
BQNDVYLVJFLZRV-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


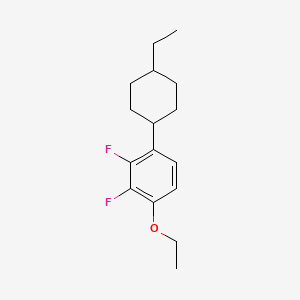
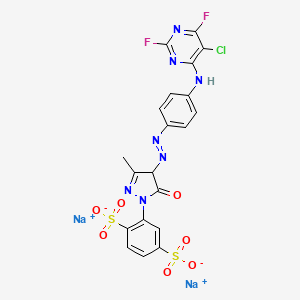
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
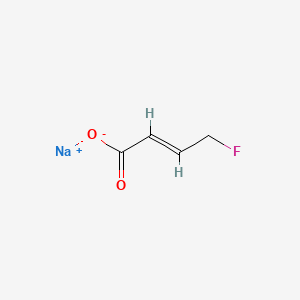

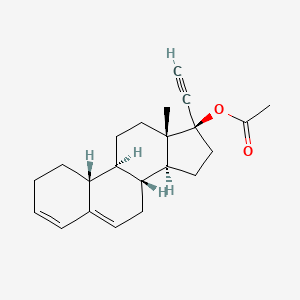


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
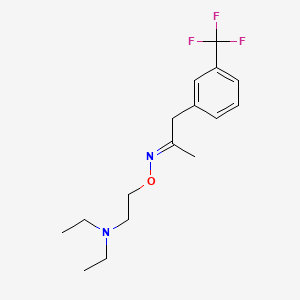
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

